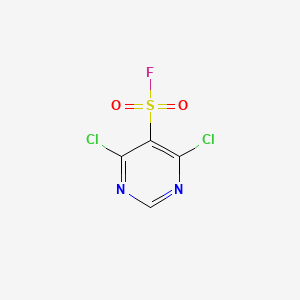

4,6-Dichloropyrimidine-5-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for 4,6-Dichloropyrimidine-5-sulfonyl fluoride is 1S/C4HCl2FN2O2S/c5-3-2 (12 (7,10)11)4 (6)9-1-8-3/h1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 231.03 .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

4,6-Dichloropyrimidine-5-sulfonyl fluoride serves as a critical intermediate in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A notable study by Tucker, Chenard, and Young (2015) demonstrated a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the reagent's utility in accessing a variety of heterocyclic sulfonyl fluorides with significant chemical stability issues (Tucker, Chenard, & Young, 2015).

Sulfonyl Fluoride Synthesis Methodology

Laudadio et al. (2019) introduced an environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts, offering a mild reaction condition that accommodates a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. This innovation opens up new avenues for synthesizing sulfonyl fluorides, highlighting the compound's relevance in sulfur(VI) fluoride exchange-based click chemistry (Laudadio et al., 2019).

PET Tracer Precursor Development

In the realm of radiopharmaceuticals, Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, particularly in the synthesis of (18F)fluoride. This work underscores the compound's potential in developing intermediates for positron emission tomography tracers, which are critical for advancing diagnostic imaging technologies (Gebhardt & Saluz, 2012).

Mecanismo De Acción

Mode of Action

4,6-Dichloropyrimidine-5-sulfonyl fluoride interacts with its targets through a mechanism known as Sulfonyl Fluoride Exchange (SuFEx). This process involves the transfer of the sulfonyl fluoride group from the compound to its target, resulting in the modification of the target .

Biochemical Pathways

The modification of protein residues by sulfonyl fluorides can potentially affect a wide range of biochemical pathways, depending on the specific proteins and residues targeted .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential to modify various protein residues, it could have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4,6-dichloropyrimidine-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYBXUSZFLJJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)

![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)

![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2604729.png)